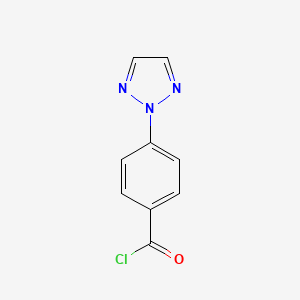

4-(1,2,3-Triazol-2-yl)benzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(triazol-2-yl)benzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O/c10-9(14)7-1-3-8(4-2-7)13-11-5-6-12-13/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJGPVNAGVMHTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)N2N=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 1,2,3 Triazol 2 Yl Benzoyl Chloride

Nucleophilic Acyl Substitution Reactions at the Benzoyl Chloride Center

The benzoyl chloride moiety is a classic acylating agent, readily undergoing nucleophilic acyl substitution. The chlorine atom is an excellent leaving group, facilitating attacks by a wide variety of nucleophiles on the electrophilic carbonyl carbon. This reactivity is the cornerstone for the synthesis of numerous derivatives such as esters, amides, and other related compounds.

Formation of Esters, Amides, and Hydrazides

The reaction of 4-(1,2,3-triazol-2-yl)benzoyl chloride with alcohols, amines, and hydrazines provides a straightforward route to the corresponding esters, amides, and hydrazides. These reactions are typically carried out under standard conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Esters: Esterification can be achieved by reacting the benzoyl chloride with an alcohol, often in the presence of a non-nucleophilic base like pyridine. While specific examples for this compound are not extensively documented in readily available literature, the general reaction is well-established for various benzoyl chlorides. For instance, the synthesis of esters from related benzoic acid derivatives has been reported, which implies the feasibility of this transformation. zetarepo.comzienjournals.com

Amides: Amide bond formation is readily accomplished by treating this compound with primary or secondary amines. These reactions are generally high-yielding and proceed under mild conditions. nih.govluxembourg-bio.com The resulting amides, incorporating the 2-aryl-1,2,3-triazole scaffold, are of interest in medicinal chemistry. nih.gov

Hydrazides: Reaction with hydrazine (B178648) or its derivatives yields the corresponding benzoyl hydrazides. These compounds are valuable intermediates for the synthesis of other heterocyclic systems. nepjol.infonih.gov The synthesis of benzoic acid hydrazides from methyl benzoate (B1203000) and hydrazine hydrate (B1144303) is a well-documented process that can be adapted for this specific substrate. nepjol.infonih.gov

Table 1: Examples of Nucleophilic Acyl Substitution Products

| Nucleophile | Product Class | General Structure |

|---|---|---|

| R-OH (Alcohol) | Ester | 4-(1,2,3-Triazol-2-yl)benzoate |

| R-NH2 (Amine) | Amide | N-Substituted-4-(1,2,3-triazol-2-yl)benzamide |

| NH2NH2 (Hydrazine) | Hydrazide | 4-(1,2,3-Triazol-2-yl)benzohydrazide |

Synthesis of Thiosemicarbazides and Related Derivatives

The benzoyl hydrazide derived from this compound serves as a key precursor for the synthesis of thiosemicarbazides. Treatment of the hydrazide with various isothiocyanates leads to the formation of N-substituted thiosemicarbazides. These compounds are versatile building blocks for the synthesis of a variety of heterocyclic systems, such as 1,2,4-triazoles and 1,3,4-thiadiazoles. nih.govekb.eg The general synthetic route involves the initial formation of the hydrazide, followed by condensation with an isothiocyanate. nih.gov

Reactivity Pertaining to the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is an aromatic heterocycle, and its reactivity is influenced by the substitution pattern. In the case of 2-aryl-1,2,3-triazoles, the ring exhibits a degree of stability but can undergo specific functionalization and rearrangement reactions under certain conditions.

Electrophilic and Nucleophilic Functionalization of the Triazole Core

The 1,2,3-triazole ring is generally considered electron-rich and can undergo electrophilic substitution, although it is less reactive than other five-membered heterocycles like pyrrole (B145914) or furan. The C4 and C5 positions of the triazole ring are susceptible to metallation followed by reaction with electrophiles. Palladium-catalyzed C-H arylation has emerged as a powerful tool for the functionalization of 1,2,3-triazoles, allowing for the introduction of aryl groups at the C5 position. nih.govacs.org This method provides a pathway to fully substituted triazoles. nih.gov

Nucleophilic substitution on the 1,2,3-triazole ring is less common and typically requires the presence of activating groups or the formation of an N-oxide. For instance, 2-phenyltriazole 1-oxides are activated at the C5 position towards both electrophilic and nucleophilic attack. beilstein-journals.org

Ring-Opening and Rearrangement Reactions

Under specific conditions, the 1,2,3-triazole ring can undergo ring-opening and rearrangement reactions. The most notable of these is the Dimroth rearrangement, which involves the isomerization of 1,2,3-triazoles where endocyclic and exocyclic nitrogen atoms exchange places. nih.govresearchgate.net This rearrangement typically occurs under thermal or basic conditions and involves a ring-opening to a diazo intermediate, followed by rotation and ring-closure. researchgate.net

Photochemical conditions can also induce rearrangements in aryl-substituted 1,2,3-triazoles, often proceeding through carbene intermediates that can lead to the formation of other heterocyclic systems.

Advanced Coupling Reactions and Catalytic Transformations

The presence of both an aryl group and a benzoyl chloride moiety in this compound opens up possibilities for various palladium-catalyzed cross-coupling reactions. While the benzoyl chloride itself can be used in certain coupling reactions, it is more commonly converted to a less reactive derivative (e.g., an aryl halide or triflate) for broader applicability in reactions like Suzuki, Heck, and Sonogashira couplings.

The aryl-triazole C-H bonds can also participate in direct arylation reactions, as mentioned previously. nih.govacs.org Furthermore, if the benzoyl chloride were to be converted to an aryl halide, it would be amenable to a wide range of cross-coupling reactions to form C-C, C-N, and C-O bonds. For instance, Suzuki-Miyaura coupling of halo-triazoles with boronic acids is a well-established method for the synthesis of multi-substituted triazoles. acs.org

Table 2: Potential Advanced Coupling Reactions

| Reaction Type | Coupling Partners | Potential Product Feature |

|---|---|---|

| Suzuki Coupling | Arylboronic acid | Biaryl linkage |

| Heck Coupling | Alkene | Aryl-alkene linkage |

| Sonogashira Coupling | Terminal alkyne | Aryl-alkyne linkage |

| Buchwald-Hartwig Amination | Amine | Aryl-amine linkage |

4 1,2,3 Triazol 2 Yl Benzoyl Chloride As a Foundational Building Block in Complex Chemical Synthesis

Engineering of Hybrid Heterocyclic Systems Incorporating the Triazole-Benzoyl Moiety

The development of hybrid molecular structures, which combine two or more distinct heterocyclic rings, is a prominent strategy in the design of novel functional molecules. 4-(1,2,3-Triazol-2-yl)benzoyl chloride is an exemplary reagent for this purpose, acting as a chemical linker to covalently connect the triazole-benzoyl unit to other heterocyclic systems through robust amide or ester bonds.

The high reactivity of the acyl chloride group allows it to readily undergo nucleophilic acyl substitution with heterocyclic compounds bearing primary or secondary amine (-NH2, -NHR) or hydroxyl (-OH) groups. This reaction typically proceeds under mild conditions, often requiring only a non-nucleophilic base to scavenge the HCl byproduct. This straightforward coupling strategy has been employed to create a wide range of hybrid molecules. For instance, reacting this compound with aminobenzothiazoles, aminobenzimidazoles, or aminoquinolines leads to the formation of complex hybrid structures where the distinct electronic and steric properties of each heterocyclic component can work in synergy. nih.govmdpi.com Research into analogous 1,2,4-triazole (B32235) benzoic acid hybrids has shown that such molecules can serve as platforms for developing new therapeutic agents. rsc.orgresearchgate.net The resulting amide linkage is metabolically stable and conformationally constrained, which is often a desirable feature in the design of bioactive compounds.

Below is a table illustrating potential hybrid systems that can be engineered using this compound as the foundational building block.

| Reactant Heterocycle | Functional Group | Resulting Linkage | Hybrid System Core Structure |

| 2-Aminobenzothiazole | Primary Amine (-NH₂) | Amide | 4-(1,2,3-Triazol-2-yl)-N-(benzothiazol-2-yl)benzamide |

| 2-Aminobenzimidazole | Primary Amine (-NH₂) | Amide | N-(1H-Benzimidazol-2-yl)-4-(1,2,3-triazol-2-yl)benzamide |

| 4-Aminoquinoline | Primary Amine (-NH₂) | Amide | N-(Quinolin-4-yl)-4-(1,2,3-triazol-2-yl)benzamide |

| 2-Hydroxypyridine | Hydroxyl (-OH) | Ester | Pyridin-2-yl 4-(1,2,3-triazol-2-yl)benzoate |

| 4-(Aminomethyl)thiazole | Primary Amine (-NH₂) | Amide | N-(Thiazol-4-ylmethyl)-4-(1,2,3-triazol-2-yl)benzamide |

Applications in Ligand Design for Coordination Chemistry

The field of coordination chemistry relies on the design of organic molecules, known as ligands, that can bind to metal ions to form stable complexes. The 4-(1,2,3-triazol-2-yl)benzoyl moiety is an excellent scaffold for creating sophisticated ligands. The nitrogen atoms of the 1,2,3-triazole ring are Lewis basic sites and can act as effective coordination points for a variety of transition metals.

This compound can be used to synthesize multidentate ligands by introducing other coordinating groups into the molecule. rsc.org For example, by reacting the benzoyl chloride with nucleophiles that also contain coordinating heterocycles like pyridine, imidazole, or pyrazole, it is possible to create ligands that can bind to a metal center through multiple points of attachment (chelation). nih.gov This chelate effect leads to the formation of highly stable metal complexes. The triazole ring itself can participate in this coordination, as demonstrated in the formation of palladium(II) complexes with triazolyl-pyridine ligands. rsc.org

The general strategy involves a two-step process: first, the benzoyl chloride is used to build the organic framework of the ligand, and second, the resulting molecule is complexed with a metal salt. The rigid and planar nature of the phenyl group combined with the triazole ring provides a well-defined spatial arrangement for the coordinating atoms, allowing for precise control over the geometry and properties of the final metal complex. These complexes have potential applications in catalysis, sensing, and materials science.

The table below presents examples of how this compound can be functionalized to create potential ligands.

| Reactant | Added Coordinating Group | Potential Metal Coordination Sites | Resulting Ligand Structure |

| 2-Amino-pyridine | Pyridine | Triazole N, Pyridine N | N-(Pyridin-2-yl)-4-(1,2,3-triazol-2-yl)benzamide |

| Histamine | Imidazole | Triazole N, Imidazole N, Amine N | N-(2-(1H-Imidazol-4-yl)ethyl)-4-(1,2,3-triazol-2-yl)benzamide |

| 2-(Aminomethyl)-pyridine | Pyridine | Triazole N, Pyridine N, Amine N | N-(Pyridin-2-ylmethyl)-4-(1,2,3-triazol-2-yl)benzamide |

| Glycine methyl ester | Carboxylate (after hydrolysis) | Triazole N, Amine N, Carboxylate O | Methyl 2-(4-(1,2,3-triazol-2-yl)benzamido)acetate |

Contributions to the Synthesis of Structurally Diverse Chemical Scaffolds

A chemical scaffold is a core structure of a molecule to which various functional groups can be appended. The development of diverse chemical scaffolds is crucial for drug discovery and materials science. This compound is a valuable starting material for generating a wide array of such scaffolds due to the high reactivity of the acyl chloride group. nih.govrsc.org

This compound enables the introduction of the 4-(1,2,3-triazol-2-yl)phenyl moiety into a vast range of molecules through simple, high-yielding reactions. Beyond the amidation and esterification reactions mentioned previously, benzoyl chlorides can participate in Friedel-Crafts acylation reactions with electron-rich aromatic compounds, leading to the formation of diaryl ketones. This further expands the range of accessible molecular architectures.

The ability to easily attach the triazole-containing aromatic group to different molecular frameworks allows for "scaffold hopping," a strategy used in medicinal chemistry to discover new classes of compounds with desired biological activities by modifying the core structure of a known active molecule. rsc.org The 1,2,3-triazole ring is often considered a bioisostere for amide bonds, providing similar hydrogen bonding capabilities but with improved metabolic stability and different geometric constraints. By using this compound, chemists can systematically explore chemical space, generating libraries of novel compounds for biological screening or materials testing. nih.gov

The following table summarizes the types of reactions the benzoyl chloride can undergo to produce diverse chemical scaffolds.

| Reaction Type | Nucleophile/Reagent | Bond Formed | Resulting Scaffold Class |

| Amidation | Primary/Secondary Amines (R-NH₂) | C(O)-N | N-Substituted Benzamides |

| Esterification | Alcohols/Phenols (R-OH) | C(O)-O | Benzoate (B1203000) Esters |

| Friedel-Crafts Acylation | Aromatic Compounds (e.g., Anisole) | C(O)-C(Aryl) | Diaryl Ketones |

| Thioesterification | Thiols (R-SH) | C(O)-S | S-Thiobenzoates |

| Azide (B81097) Reaction | Sodium Azide (NaN₃) | C(O)-N₃ | Benzoyl Azides (precursors to isocyanates) |

Applications in Advanced Materials Science and Polymer Chemistry

Design and Synthesis of Novel Polymerizable Monomers Featuring 1,2,3-Triazole Units

The creation of novel polymerizable monomers is the foundational step for developing functional polymers. 4-(1,2,3-Triazol-2-yl)benzoyl chloride is an ideal precursor for synthesizing such monomers due to the high reactivity of its acyl chloride group, which readily undergoes esterification or amidation reactions.

A common strategy involves reacting this compound with a vinyl monomer that contains a nucleophilic group, such as a hydroxyl (-OH) or an amino (-NH2) group. For instance, the reaction with 2-hydroxyethyl methacrylate (B99206) (HEMA) or 2-aminoethyl methacrylate (AEMA) in the presence of a base like triethylamine (B128534) yields a new methacrylate monomer. This monomer incorporates the triazole-benzoyl moiety as a pendant group, which is then capable of undergoing free-radical polymerization.

The general synthetic approach is illustrated by the reaction with a hydroxyl-functionalized acrylate (B77674). This method is analogous to syntheses where acryloyl chloride is used to create novel acrylate monomers from molecules containing hydroxyl groups. pnu.ac.ir The resulting monomer's structure combines the polymerizable vinyl group with the functional triazole ring, paving the way for the synthesis of polymers with desirable characteristics. The versatility of this approach allows for the creation of a diverse library of monomers by varying the polymerizable component. psu.edu

Table 1: Examples of Polymerizable Monomers Synthesized from Triazole Derivatives

| Reactant A | Reactant B | Resulting Monomer Type | Polymerization Method |

|---|---|---|---|

| Triazole-containing alcohol | Acryloyl chloride | Acrylate | Free radical polymerization pnu.ac.ir |

| This compound | 2-Hydroxyethyl acrylate | Acrylate | Free radical polymerization |

| This compound | N-(3-aminopropyl)methacrylamide | Methacrylamide | Free radical polymerization |

Functional Polymers and Copolymers Derived from this compound Derivatives

Once synthesized, monomers bearing the 4-(1,2,3-triazol-2-yl)benzoyl side group can be polymerized to form functional homopolymers or copolymerized with other monomers to fine-tune the material's properties. Free-radical polymerization, initiated by agents like 2,2´-azobisisobutyronitrile (AIBN), is a common and effective method for polymerizing these vinyl monomers. pnu.ac.ir

The resulting polymers feature pendant 1,2,3-triazole groups, which introduce several beneficial properties. The triazole ring's polarity and ability to form hydrogen bonds can enhance the polymer's thermal stability and influence its solubility. mdpi.com For instance, polymers containing benzotriazole (B28993) pendant groups have shown a high tendency to absorb moisture. crimsonpublishers.comresearchgate.net

Copolymerization offers a route to materials with a combination of properties. For example, copolymerizing a triazole-functionalized acrylate with a hydrophobic monomer like methyl methacrylate (MMA) or a hydrophilic one like acrylic acid (AA) can produce amphiphilic copolymers. These materials are of interest for applications in drug delivery, coatings, and smart materials. The properties of the final polymer, such as its glass transition temperature (Tg) and solubility, can be systematically adjusted by varying the ratio of the comonomers. psu.edu

Table 2: Properties of Polymers Derived from Triazole-Containing Monomers

| Polymer Type | Monomer(s) | Key Properties | Potential Applications |

|---|---|---|---|

| Homopolymer | {1-[4-(4-oxo-6-phenyl-4H-pyran-2-yl)benzyl]-1,2,3-triazol-4-yl}methyl acrylate | High thermal stability | Heat-resistant materials pnu.ac.ir |

| Homopolymer | 1-phenyl-4-vinyl-1,2,3-triazole | High glass transition temperature (148 °C), ethanol (B145695) soluble | Functional materials psu.edu |

| Copolymer | Triazole-methacrylate and Methyl Methacrylate | Tunable hydrophobicity and mechanical strength | Advanced coatings, composites |

Role of Triazole-Based Materials in Surface Modification and Protective Coatings

Polymers derived from this compound are particularly valuable for surface modification and the development of protective coatings. The triazole units can strongly interact with metal surfaces, making them excellent candidates for anti-corrosion applications. crimsonpublishers.com

When applied to a metal surface, the lone pair electrons on the nitrogen atoms of the triazole ring can coordinate with the metal's d-orbitals, forming a protective layer. This layer acts as a barrier, inhibiting the corrosive action of environmental agents like water and oxygen. Studies have shown that polymers containing triazole moieties can offer significant corrosion protection for metals such as stainless steel. researchgate.netuobaghdad.edu.iq

Furthermore, these polymers can be used to alter the surface properties of a material, such as its wettability or biocompatibility. By grafting these functional polymers onto a substrate, a surface can be rendered more hydrophilic or hydrophobic. In the biomedical field, modifying surfaces with triazole-containing polymers can be a strategy to create anti-fibrotic or biocompatible coatings for medical implants. google.com The robust and stable nature of the triazole ring ensures the durability and longevity of these surface modifications. researchgate.net

Table 3: Applications of Triazole-Based Polymers in Coatings

| Application | Polymer System | Protective Mechanism | Reference |

|---|---|---|---|

| Anti-corrosion | Polymers with pendant 1,2,4-triazole (B32235) groups | Formation of a protective film on stainless steel | researchgate.netuobaghdad.edu.iq |

| Anti-corrosion | 4-Azo-3,5-substituted-1,2,4-triazole polymers | Surface adhesion and barrier formation | ajchem-a.comajchem-a.com |

| Biocompatible Coatings | Triazole-modified alginate polymers | Prevention of fibrosis on implants | google.com |

Supramolecular Chemistry and Molecular Recognition Utilizing 4 1,2,3 Triazol 2 Yl Benzoyl Chloride Derivatives

Development of Triazole-Containing Receptors and Host Molecules

The unique structural and electronic features of the 1,2,3-triazole ring system make it a valuable component in the design of synthetic receptors and host molecules for molecular recognition. researchgate.net The triazole nucleus can act as both a hydrogen bond donor and acceptor, and its moderate dipole character facilitates a range of non-covalent interactions crucial for binding guest species. nih.gov When incorporated into a larger molecular framework via the benzoyl group, it provides a rigid and well-defined scaffold, which is essential for creating pre-organized cavities for selective guest binding.

Derivatives synthesized from 4-(1,2,3-triazol-2-yl)benzoyl chloride, such as amides and esters, can be designed to target specific ions or small molecules. The 1,4-disubstituted-1,2,3-triazole unit, in particular, plays multiple roles in bioactive molecules; it can serve as a key pharmacophore element that forms hydrogen bonds or engages in hydrophobic interactions, act as a molecular scaffold to maintain an active conformation, or function as a linker to connect different molecular fragments. nih.gov For instance, research into benzyl-1,2,4-triazoles has demonstrated their utility as ligands for cannabinoid receptors, highlighting the capacity of the triazole core to participate in specific biological recognition events. nih.gov While direct examples of receptors derived from this compound are not extensively documented, the fundamental principles of molecular recognition and the known interaction capabilities of the triazole moiety strongly support their potential in creating host molecules for anions, cations, and neutral guests.

Investigation of Non-Covalent Interactions and Self-Assembly Processes

The self-assembly of molecules into ordered supramolecular structures is dictated by a subtle interplay of non-covalent interactions. Derivatives of (triazol-yl)benzoic acids are excellent candidates for studying these processes due to their combination of a rigid aromatic core and functional groups capable of forming specific, directional interactions.

Detailed crystallographic studies have provided significant insights into these interactions. For example, in the crystal structure of 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, supramolecular chains are formed through a combination of O—H⋯O hydrogen bonds between carboxylic acid groups and O—H⋯N hydrogen bonds involving the hydroxy group and a nitrogen atom of the triazole ring. nih.gov These primary interactions are further supported by weaker C—H⋯O contacts, which link the chains into extended two-dimensional sheets. nih.gov

Furthermore, the triazole ring can be incorporated as a linker in donor-acceptor molecules to control their self-assembly. A molecule containing a carbazole (B46965) donor and a benzothiadiazole acceptor linked by a 1,2,3-triazole unit was observed to self-assemble into well-defined cube-like micro-crystals and nanospherical structures. psecommunity.org This controlled aggregation was driven by the synergy of multiple non-covalent forces, including hydrogen bonds and π-π stacking, demonstrating the triazole's role in directing complex self-assembly processes. psecommunity.org

Table 1: Non-Covalent Interactions in Triazole Derivatives

| Compound | Interacting Groups | Type of Interaction | Resulting Structure | Reference |

|---|---|---|---|---|

| 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid | Carboxylic acid dimers; Hydroxy group and Triazole-N3 | O—H⋯O; O—H⋯N | Supramolecular chains | nih.gov |

| Ethyl 6-(4-(cyclohexylmethyl)-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate | Various C-H, N, O, and aromatic rings | C—H⋯O, C—H⋯N, C—H⋯π, π⋯π stacking | 3D Supramolecular assembly | researchgate.net |

| 4-(1-(4-(9H-carbazol-9-yl)phenyl)-1H-1,2,3-triazol-4-yl)benzo[c] scirp.orgnih.govnih.govthiadiazole | Aromatic rings; C-H groups | Hydrogen bonds, π-π stacking | Micro-crystals and nanospheres | psecommunity.org |

Formation of Metal-Organic Frameworks and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Ligands derived from (triazol-yl)benzoic acids are particularly effective in this context, as they offer both N-donor sites from the triazole ring and O-donor sites from the carboxylate group, allowing for the formation of robust and dimensionally diverse networks. nih.gov

The specific isomer of the triazole and the connectivity of the benzoic acid play a crucial role in determining the final topology of the framework. For example, the ligand 4-(1H-1,2,4-triazol-1-yl)benzoic acid (HTBA) has been used to synthesize novel 3D coordination polymers with Cd(II) and Cu(II). scirp.orgscirp.org In [Cd(TBA)₂]·3H₂O, the ligand links cadmium-carboxylate chains to form a tubular network, while [Cu(TBA)₂]·2H₂O forms a 2-fold interpenetrating 3D diamondoid network. scirp.orgscirp.org

The versatility of this ligand family is further demonstrated by the use of 2,4-bis-(triazol-1-yl)-benzoic acid, which, under solvothermal conditions with Cd(II) and Zn(II) salts, self-assembles into novel complexes with interesting photoluminescent properties, making them suitable for chemical sensing applications. nih.gov Similarly, the ligand 4,4′-(1H-1,2,4-triazole-3,5-diyl)dibenzoate connects cadmium ions to form parallel linear polymeric chains, which are then linked by hydrogen bonds and π–π stacking interactions to create a three-dimensional network. nih.gov

Even more complex ligands, such as 1,2,3-triazole-4,5-dicarboxylate, have been employed with 3d-4d heterometals to synthesize coordination polymers with intriguing magnetic properties. researchgate.net These examples underscore the modularity and tunability of systems derived from triazole-functionalized benzoic acids, where the choice of metal ion, ligand geometry, and reaction conditions can be systematically varied to target frameworks with specific structures and functions.

Table 2: Examples of MOFs and Coordination Polymers with Triazole-Benzoic Acid Type Ligands

| Compound Formula | Metal Ion(s) | Ligand | Framework Dimensionality | Key Structural Feature | Reference(s) |

|---|---|---|---|---|---|

| [Cd(TBA)₂]·3H₂O | Cd(II) | 4-(1H-1,2,4-Triazol-1-yl)benzoic acid | 3D | Tubular net with 1D channels | scirp.orgscirp.org |

| [Cu(TBA)₂]·2H₂O | Cu(II) | 4-(1H-1,2,4-Triazol-1-yl)benzoic acid | 3D | 2-fold interpenetrating diamond net | scirp.orgscirp.org |

| {[Cd(bct)(py)₂(H₂O)]·4.5H₂O}n | Cd(II) | 4,4′-(1H-1,2,4-Triazole-3,5-diyl)dibenzoate | 1D chains forming a 3D network | Linear polymeric chains linked by H-bonds | nih.gov |

| [Cd₀.₅(L)(H₂O)] | Cd(II) | 2,4-bis-(triazol-1-yl)-benzoic acid | 3D | - | nih.gov |

| [Cu₂Ln(tda)₂N₃(H₂O)₄·2H₂O] | Cu(II), Ln(III) | 1,2,3-Triazole-4,5-dicarboxylate | 3D | Hydrogen-bonded network | researchgate.net |

Computational and Theoretical Investigations of 4 1,2,3 Triazol 2 Yl Benzoyl Chloride and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-(1,2,3-Triazol-2-yl)benzoyl chloride. Methods such as B3LYP with a suitable basis set like 6-311++G(d,p) are commonly used for these theoretical studies. ekb.eg

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For aromatic triazole derivatives, these calculations help in understanding the electron distribution and identifying sites susceptible to electrophilic or nucleophilic attack.

Another important aspect is the Molecular Electrostatic Potential (MEP), which maps the electron density on the molecule's surface. The MEP surface provides a visual representation of the charge distribution, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. In this compound, the nitrogen atoms of the triazole ring and the oxygen atom of the benzoyl chloride group are expected to be regions of negative potential, making them potential sites for electrophilic attack or coordination. Conversely, the carbonyl carbon and the hydrogen atoms are regions of positive potential.

Global and local chemical reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness, are also calculated to provide a quantitative measure of the molecule's reactivity. x-mol.com

| Parameter | Typical Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -7.0 to -8.5 | Indicates electron-donating ability. |

| LUMO Energy | -1.5 to -2.5 | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | 5.0 to 6.5 | Correlates with chemical stability; lower values suggest higher reactivity. |

| Dipole Moment | 3.0 to 5.0 D | Reflects the overall polarity of the molecule. |

Mechanistic Elucidation of Reaction Pathways Involving Triazole Formation

The formation of the 1,2,3-triazole ring system is classically achieved through the Huisgen 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne. acs.orgfrontiersin.org Computational studies are vital for elucidating the precise mechanism of this reaction, particularly for substituted derivatives like this compound.

These theoretical investigations can model the reaction pathway, identifying transition states and reaction intermediates. For instance, in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, calculations can clarify the role of the copper catalyst in lowering the activation energy and controlling the regioselectivity to favor the 1,4-disubstituted product. acs.orgfrontiersin.org However, the synthesis of N2-substituted triazoles, such as the 2-yl isomer in the title compound, involves different synthetic routes.

Theoretical modeling can explore plausible mechanisms, such as the reaction of a benzoyl azide with an appropriate precursor. The calculations would involve mapping the potential energy surface to determine the most favorable reaction coordinate. This includes analyzing the energies of intermediates and the activation barriers of transition states, thereby predicting the reaction's feasibility and kinetics. acs.org A plausible mechanism for the formation of a related N-benzoyl-1,2,3-triazole involves a cascade oxidation-1,3-dipolar cycloaddition reaction. researchgate.net

Molecular Modeling Approaches for Conformation and Interaction Studies

Molecular modeling is essential for understanding the three-dimensional structure and conformational preferences of this compound. Conformational analysis is typically performed by scanning the potential energy surface (PES) through the systematic rotation of key dihedral angles, such as the bond connecting the phenyl ring to the triazole ring and the bond connecting the benzoyl group to the triazole. ekb.egresearchgate.net

These scans identify the lowest energy conformers, which represent the most stable spatial arrangements of the molecule. ekb.egx-mol.com The results of such studies indicate that the planarity of the molecule can be influenced by the steric and electronic effects of the substituents. For triazole derivatives, non-covalent interactions like hydrogen bonds and π-π stacking can significantly influence their conformation and how they interact with other molecules. mdpi.com

Molecular docking studies, a key component of molecular modeling, can predict how this compound might bind to a biological target, such as an enzyme's active site. researchgate.netnih.gov These simulations analyze potential binding modes and estimate the binding affinity, often considering hydrophobic and van der Waals interactions. nih.gov

Prediction of Spectroscopic Parameters for Structural Confirmation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for confirming their structure. Theoretical calculations can generate predicted NMR, IR, and UV-Vis spectra that can be compared with experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the isotropic shielding tensors for ¹H and ¹³C nuclei. nih.gov These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). mdpi.com A strong correlation between the calculated and experimental chemical shifts serves as a robust confirmation of the proposed molecular structure. nih.govnih.gov

Vibrational Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. DFT calculations can predict the frequencies and intensities of the vibrational modes corresponding to specific bond stretches, bends, and torsions. While calculated frequencies are often systematically higher than experimental values, they can be corrected using scaling factors, leading to excellent agreement with experimental FT-IR spectra. dntb.gov.ua This allows for the precise assignment of observed absorption bands. dntb.gov.ua

| Spectroscopic Technique | Parameter | Predicted Value | Typical Experimental Value |

|---|---|---|---|

| ¹H-NMR | Triazole-H Chemical Shift (ppm) | 8.0 - 8.5 | 7.9 - 8.4 |

| ¹³C-NMR | Triazole-C Chemical Shift (ppm) | 125 - 135 | 124 - 133 |

| FT-IR | C=O Stretch (cm⁻¹) | 1780 - 1810 | 1770 - 1800 |

| FT-IR | C=N Stretch (cm⁻¹) | 1450 - 1550 | 1440 - 1540 |

This integrated computational approach provides a comprehensive understanding of this compound, from its fundamental electronic properties to its macroscopic chemical behavior and structure.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 1,2,3 Triazol 2 Yl Benzoyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of triazole derivatives. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques reveal connectivity and spatial relationships between nuclei.

In the ¹H NMR spectra of 1,2,3-triazole derivatives, the proton on the triazole ring typically appears as a singlet signal. For instance, in some 1H-1,2,3-triazole compounds, this proton signal can be observed at approximately δ 7.99 ppm. nih.gov Protons on the benzoyl moiety exhibit characteristic splitting patterns in the aromatic region, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants depend on the substitution pattern on the phenyl ring.

The ¹³C NMR spectra provide complementary information. The chemical shifts of the triazole ring carbons are typically found in the range of δ 140.0–152.2 ppm. nih.gov The carbonyl carbon of the benzoyl chloride group is expected to resonate significantly downfield, a characteristic feature for carbonyl carbons in acid chlorides. For comparison, in related benzoic acid and ester derivatives containing a triazole moiety, the carbonyl carbon signals appear around δ 166–167 ppm. nih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for definitive structure confirmation. COSY spectra establish proton-proton coupling networks, helping to assign complex aromatic spin systems. HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the carbon skeleton. mdpi.com NOESY experiments provide information about the spatial proximity of protons, which is particularly useful for determining the orientation of substituents relative to the triazole ring. ncl.res.in For example, NOESY cross-peaks can be observed between a substituent on the triazole ring and protons on the adjacent benzoyl group, confirming their connectivity and conformation. ncl.res.in

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Triazole Derivatives

| Nucleus | Functional Group | Representative Chemical Shift (δ) Range (ppm) | Source(s) |

| ¹H | Triazole Ring Proton (C-H) | 7.7 - 8.2 | nih.govnih.gov |

| Aromatic Protons (Ar-H) | 7.0 - 8.5 | nih.govrsc.org | |

| Methylene Protons (-CH₂-) adjacent to Triazole | 4.4 - 5.6 | nih.govrsc.orgurfu.ru | |

| ¹³C | Triazole Ring Carbons | 140.0 - 152.2 | nih.gov |

| Aromatic Carbons (Ar-C) | 115.0 - 139.0 | urfu.ru | |

| Carbonyl Carbon (-C=O) | > 165 | nih.gov |

Note: Chemical shifts are dependent on the solvent, concentration, and specific molecular structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a powerful method for identifying functional groups and obtaining a unique "vibrational fingerprint" for 4-(1,2,3-triazol-2-yl)benzoyl chloride derivatives.

IR spectroscopy is particularly useful for identifying the characteristic stretching vibrations of key functional groups. A strong absorption band corresponding to the C=O (carbonyl) stretch of the benzoyl chloride moiety is expected in the region of 1750–1800 cm⁻¹. The exact position can be influenced by the electronic effects of the triazole ring. The C-Cl stretching vibration for the acid chloride group typically appears as a weaker band in the fingerprint region, around 650-685 cm⁻¹. researchgate.net Vibrations associated with the triazole ring, such as C=N and N=N stretching, and ring deformation modes, occur in the 1400–1600 cm⁻¹ region. researchgate.net Aromatic C-H stretching is observed above 3000 cm⁻¹, while C=C stretching vibrations of the benzene (B151609) ring appear around 1450–1600 cm⁻¹. The successful formation of a triazole ring via a click reaction can be confirmed by the disappearance of the characteristic azide (B81097) (-N₃) stretching peak, which is typically found around 2100 cm⁻¹. mdpi.com

Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For triazole derivatives, prominent Raman bands are associated with the triazole ring deformation and breathing modes. researchgate.net Studies on related triazole compounds have identified characteristic bands; for example, a peak assigned to triazole ring deformation has been observed at 1522 cm⁻¹. researchgate.net In Surface-Enhanced Raman Spectroscopy (SERS) studies of other triazole-containing molecules, significant bands have been noted at approximately 778, 1005, and 1571 cm⁻¹, providing a sensitive detection method. mdpi.com

Table 2: Key Vibrational Frequencies for this compound Derivatives

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Source(s) |

| Carbonyl Stretch | C=O (Acid Chloride) | 1750 - 1800 | researchgate.net | |

| Aromatic Stretch | C=C (Benzene Ring) | 1450 - 1600 | 1570 - 1600 | mdpi.commdpi.com |

| Heterocyclic Stretch | C=N, N=N (Triazole Ring) | 1400 - 1600 | 1500 - 1530 | researchgate.net |

| Carbon-Halogen Stretch | C-Cl | 650 - 685 | researchgate.net | |

| Ring Deformation | Triazole Ring | ~1522 | researchgate.net |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound derivatives and for obtaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent ion, confirming the elemental composition with high accuracy. mdpi.com

Upon ionization, the molecular ion (M⁺) will undergo fragmentation, yielding a unique mass spectrum. For derivatives of this compound, several characteristic fragmentation pathways can be anticipated. A common fragmentation for benzoylated compounds is the cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable benzoyl cation. nih.govcdnsciencepub.com For the parent structure, this would correspond to the [4-(1,2,3-triazol-2-yl)benzoyl]⁺ cation. Another key fragment would likely arise from the neutral loss of a chlorine radical (Cl•) from the molecular ion.

Analysis of related benzoyl compounds shows a prominent fragment ion at a mass-to-charge ratio (m/z) of 105, corresponding to the benzoyl cation [C₆H₅CO]⁺. nih.gov In the case of this compound, the analogous fragment would be the 4-(1,2,3-triazol-2-yl)benzoyl cation. Further fragmentation of the triazole ring itself can also occur, often involving the loss of molecular nitrogen (N₂).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Description | Potential Structure / Formula | Predicted m/z |

| Molecular Ion | [C₉H₆ClN₃O]⁺ | 207/209 (Cl isotopes) |

| Loss of Chlorine | [C₉H₆N₃O]⁺ | 172 |

| 4-(Triazol-2-yl)benzoyl Cation | [C₉H₆N₃O]⁺ | 172 |

| Loss of CO and Cl | [C₈H₆N₃]⁺ | 144 |

| Loss of N₂ from [M-Cl]⁺ | [C₉H₆NO]⁺ | 144 |

Note: The m/z values are for the most abundant isotopes. The presence of chlorine will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For derivatives of this compound that can be grown as single crystals, this technique can unambiguously confirm the connectivity, stereochemistry, and conformation.

A crystal structure analysis reveals precise bond lengths, bond angles, and torsion angles. researchgate.netcore.ac.uk It can confirm the planarity of the triazole and benzene rings and determine the dihedral angle between them. researchgate.netnih.gov In related structures, the triazole ring is generally found to be planar. core.ac.uk The relative orientation of the triazole and benzoyl moieties is a key conformational feature that can be precisely measured.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonds, π-π stacking, and van der Waals forces. nih.govcore.ac.uk This information is crucial for understanding the solid-state properties of the material. The crystal system (e.g., monoclinic, triclinic) and space group are also determined, providing a complete crystallographic fingerprint of the compound. nih.govresearchgate.net

Table 4: Example of Crystallographic Data for Triazole Derivatives

| Parameter | Example Value (PAMT) | Example Value (MAMT) | Source(s) |

| Formula | C₈H₈N₄S | C₉H₁₀N₄S | researchgate.netcore.ac.uk |

| Crystal System | Triclinic | Triclinic | researchgate.netcore.ac.uk |

| Space Group | P-1 | P-1 | researchgate.netcore.ac.uk |

| a (Å) | 6.1698 | 5.996 | researchgate.netcore.ac.uk |

| b (Å) | 7.1765 | 7.582 | researchgate.netcore.ac.uk |

| c (Å) | 9.9894 | 11.143 | researchgate.netcore.ac.uk |

| α (°) | 81.87 | 73.16 | researchgate.netcore.ac.uk |

| β (°) | 84.97 | 89.65 | researchgate.netcore.ac.uk |

| γ (°) | 78.81 | 87.88 | researchgate.netcore.ac.uk |

| Dihedral Angle (Phenyl-Triazole) | 1.4(2)° | 5.7(1)° | researchgate.netcore.ac.uk |

PAMT: 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole; MAMT: 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of synthesized this compound derivatives and for monitoring reaction progress. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods.

Reversed-phase HPLC (RP-HPLC) is a standard method for purity analysis. semanticscholar.orgresearchgate.net A C18 or C8 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an acid modifier like sulfuric acid or trifluoroacetic acid. sielc.comjocpr.com Detection is commonly performed using a UV detector, set to a wavelength where the aromatic system of the molecule strongly absorbs, for instance, 220 nm or 254 nm. mdpi.comjocpr.com The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.

TLC is a rapid and cost-effective technique for qualitative analysis, such as monitoring a reaction's completion or identifying fractions from column chromatography. nih.gov It is often performed on silica (B1680970) gel or reversed-phase plates (e.g., RP-18, RP-CN). nih.govresearchgate.net The spots are visualized under UV light or by using a staining agent. The retardation factor (Rƒ) value is a key parameter in TLC. For many triazole derivatives, TLC can be effectively used as a pilot technique to develop and optimize conditions for HPLC separation. researchgate.net

Table 5: Common Chromatographic Conditions for the Analysis of Triazole Derivatives

| Technique | Stationary Phase | Common Mobile Phase | Detection Method | Source(s) |

| HPLC | Reversed-Phase C18 or C8 | Acetonitrile/Water, Methanol/Water (often with acid) | UV-Vis (e.g., 220 nm, 254 nm) | researchgate.netjocpr.com |

| TLC | Silica Gel, Reversed-Phase (RP-18, RP-CN) | Ethyl Acetate/Hexane, Acetonitrile/Water | UV Lamp (254 nm) | mdpi.comnih.govresearchgate.net |

| Column Chromatography | Silica Gel | Gradient of non-polar to polar solvents (e.g., Hexane/Ethyl Acetate) | TLC, UV | mdpi.com |

Future Perspectives and Emerging Research Avenues for 4 1,2,3 Triazol 2 Yl Benzoyl Chloride

Development of Sustainable and Green Synthetic Routes

The future synthesis of 4-(1,2,3-triazol-2-yl)benzoyl chloride and its precursors is anticipated to align with the principles of green chemistry, moving away from conventional methods that often rely on hazardous reagents and generate significant waste. rsc.org Research is expected to focus on minimizing environmental impact by employing eco-friendly solvents, energy-efficient reaction conditions, and recyclable catalysts. nih.govresearchgate.net

Key areas of development include:

Ultrasound- and Microwave-Assisted Synthesis: These non-conventional energy sources can significantly reduce reaction times and improve yields for the formation of the 1,2,3-triazole ring, a core component of the target molecule. nih.govekb.egacs.org

Mechanochemistry: Ball-milling and other solvent-free techniques offer a path to reduce or eliminate the use of volatile organic solvents, which are a major source of chemical waste. nih.gov

Catalyst Innovation: The development of more efficient and recyclable catalysts, such as copper nanoparticles or polymer-supported copper(I) complexes, for the crucial cycloaddition step will be paramount. nih.gov This avoids the use of stoichiometric copper reagents which can be difficult to remove from the final product.

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher purity, improved safety, and easier scalability compared to traditional batch processes. This is particularly relevant for the final chlorination step to form the acyl chloride, which often uses hazardous reagents like thionyl chloride or oxalyl chloride.

The table below compares a potential green synthetic route to the precursor, 4-(1,2,3-triazol-2-yl)benzoic acid, with a traditional approach.

| Parameter | Traditional Synthetic Route | Potential Green Synthetic Route |

|---|---|---|

| Starting Materials | 4-Azidobenzoic acid, Acetylene gas | 4-Aminobenzoic acid, Glyoxal, Hydrazine (B178648) |

| Key Reaction | Huisgen 1,3-dipolar cycloaddition | One-pot multicomponent reaction |

| Catalyst | Stoichiometric Copper(I) salts | Recyclable Copper nanoparticles or enzyme |

| Solvent | Dimethylformamide (DMF), Dichloromethane (DCM) | Water, Ethanol (B145695), or solvent-free (mechanochemistry) |

| Energy Source | Conventional heating (oil bath) | Ultrasonic irradiation or microwave heating |

| Waste Profile | High volume of organic solvent waste, copper contamination | Minimal solvent waste, catalyst is recycled |

Exploration of Unprecedented Reactivity and Novel Transformations

The unique electronic interplay between the electron-withdrawing benzoyl chloride group and the aromatic 1,2,3-triazole ring suggests avenues for novel chemical transformations. While acyl chlorides are well-known acylating agents, the presence of the 2-substituted triazole moiety could modulate this reactivity or provide a secondary reaction site.

Future research directions may include:

Denitrogenative Transformations: N-acyl-1,2,3-triazoles can serve as precursors to reactive intermediates via the loss of dinitrogen (N₂). rsc.org Investigating the thermal or photochemical conditions under which this compound or its derivatives undergo denitrogenation could lead to novel methods for synthesizing complex nitrogen-containing heterocycles.

Cascade Reactions: The acyl chloride functionality can initiate a reaction sequence, with the triazole ring participating in a subsequent intramolecular step. A potential cascade could involve an initial acylation followed by a 1,2-acyl migration and subsequent cyclization, a pathway that has been observed in related triazole systems. rsc.org

Directed C-H Activation: The triazole ring can act as a directing group in transition-metal-catalyzed C-H activation reactions. This could enable the selective functionalization of the benzoyl ring at the positions ortho to the triazole substituent, providing access to highly substituted aromatic compounds that are difficult to prepare otherwise.

Alternative Acylating Agents: While acyl chlorides are highly reactive, this can be a drawback, leading to issues with moisture sensitivity and the generation of corrosive HCl gas. researchgate.net Research into converting this compound into more stable yet still reactive acylating agents, such as N-acyl triazoles or acyl imidazoliums, could provide "bench-stable" reagents with tunable reactivity for applications in complex molecule synthesis. researchgate.net

Integration into Advanced Functional Materials and Nanotechnology

The robust structure of the 1,2,3-triazole ring combined with the versatile reactivity of the benzoyl chloride group makes this compound an ideal building block for advanced materials. researchgate.netfrontiersin.org The triazole moiety imparts thermal stability, chemical resistance, and strong dipole characteristics, which are desirable properties in materials science.

Emerging applications are anticipated in:

High-Performance Polymers: The compound can be used as a monomer for the synthesis of specialty polyamides and polyesters. The resulting polymers would incorporate the stable triazole unit directly into the polymer backbone, potentially leading to materials with enhanced thermal stability, specific gas permeability, and unique optical properties.

Surface Functionalization of Nanomaterials: The benzoyl chloride group can react readily with hydroxyl or amine groups on the surfaces of nanomaterials like carbon nanotubes, graphene oxide, or silica (B1680970) nanoparticles. researchgate.net This covalent functionalization can improve the dispersion of these materials in polymer matrices, creating advanced nanocomposites with superior mechanical and electrical properties. researchgate.net It also allows for the tailoring of surface properties for applications in catalysis or sensing. researchgate.netrjptonline.org

Metal-Organic Frameworks (MOFs): The carboxylic acid precursor, 4-(1,2,3-triazol-2-yl)benzoic acid, can serve as an organic linker for the construction of novel MOFs. chemijournal.com The triazole nitrogen atoms can act as coordination sites for metal ions, leading to frameworks with unique topologies and potential applications in gas storage, separation, and catalysis. chemijournal.com

The following table outlines potential functional materials derived from this compound and their prospective applications.

| Material Class | Method of Integration | Potential Properties | Emerging Application |

|---|---|---|---|

| Polyamides/Polyesters | Polycondensation monomer | High thermal stability, enhanced dielectric properties | Advanced engineering plastics, electronic components |

| Functionalized Nanoparticles | Surface grafting via acylation | Improved dispersibility, tailored surface chemistry | Polymer nanocomposites, targeted drug delivery. ekb.eg |

| Triazole-Functionalized Gels | Cross-linking agent | Stimuli-responsive behavior, metal-ion coordination | Soft robotics, environmental remediation |

| Metal-Organic Frameworks (MOFs) | Organic linker (from carboxylate precursor) | High porosity, selective binding sites | Carbon capture, chemical sensing. chemijournal.com |

Design Principles for Highly Specific Molecular Recognition Systems

The 1,2,3-triazole ring is a superb scaffold for building molecules designed for specific recognition events, a cornerstone of supramolecular chemistry. nih.gov It can participate in a wide array of noncovalent interactions, including hydrogen bonding (with the C-H bond of the triazole acting as a donor), dipole-dipole interactions, and π-π stacking. nih.gov The 2-substituted isomer, in particular, has a distinct electronic distribution compared to its 1-substituted counterpart, which can be exploited in receptor design.

Future design principles leveraging this compound could involve:

Anion and Cation Sensors: The triazole ring's C-H bond can act as a hydrogen bond donor for anion recognition, while the nitrogen lone pairs can coordinate to cations. nih.gov By incorporating this moiety into larger macrocyclic or pre-organized structures, highly selective and sensitive chemosensors for specific ions could be developed. nanobioletters.com

Bioisosteric Replacement: The 1,2,3-triazole ring is often considered a bioisostere for amide bonds, offering similar steric and electronic properties but with greater metabolic stability. researchgate.netnih.gov Derivatives of this compound could be used to synthesize enzyme inhibitors or receptor ligands where a key amide bond is replaced by the triazole, potentially leading to drugs with improved pharmacokinetic profiles.

Self-Assembling Systems: By creating molecules with multiple triazole units derived from the benzoyl chloride precursor, researchers can program the formation of complex, ordered supramolecular structures through a network of noncovalent interactions. These self-assembled systems could find use in areas like liquid crystals, molecular machines, and stimuli-responsive materials. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(1,2,3-Triazol-2-yl)benzoyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves two key steps:

- Triazole Formation : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to synthesize the triazole ring. For example, react an alkyne-functionalized benzoyl precursor with an azide under catalytic Cu(I) conditions (e.g., CuSO₄·5H₂O/sodium ascorbate) .

- Acylation : Convert the resulting 4-(1,2,3-triazol-2-yl)benzoic acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Reflux in anhydrous dichloromethane or toluene under nitrogen ensures complete conversion .

- Critical Factors : Moisture control during acylation is essential to avoid hydrolysis. Catalyst purity in CuAAC impacts regioselectivity and yield.

Q. What precautions are necessary for handling and storing this compound?

- Methodological Answer :

- Handling : Use inert atmosphere (N₂/Ar) gloveboxes due to moisture sensitivity. Avoid exposure to water, alcohols, or amines, which trigger hydrolysis or undesired nucleophilic reactions .

- Storage : Store under anhydrous conditions at –20°C in sealed, desiccated vials. Stabilizers like molecular sieves may prolong shelf life .

Q. Which purification techniques are effective for isolating this compound?

- Methodological Answer :

- Distillation : Short-path distillation under reduced pressure (if thermally stable).

- Chromatography : Use flash column chromatography with silica gel and anhydrous solvents (e.g., hexane/ethyl acetate) to separate byproducts .

- Recrystallization : Limited utility due to reactivity, but possible with non-polar solvents (e.g., dry hexane) under strict anhydrous conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

- Methodological Answer :

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via vapor diffusion (e.g., ether into dichloromethane solution) and refine using SHELXL .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST database comparisons) validates molecular ions and fragmentation patterns .

- NMR Analysis : Use ¹³C DEPT and 2D experiments (HSQC, HMBC) to assign triazole and acyl chloride signals, distinguishing regioisomers .

Q. What strategies mitigate side reactions during nucleophilic substitutions with this compound?

- Methodological Answer :

- Solvent Selection : Use aprotic solvents (e.g., THF, DMF) to minimize hydrolysis.

- Temperature Control : Perform reactions at 0–5°C to slow competing hydrolysis while allowing selective acylation of amines or alcohols .

- Additives : Catalytic DMAP or Hünig’s base improves reactivity with sterically hindered nucleophiles .

Q. How is this compound applied in targeted drug delivery systems?

- Methodological Answer :

- Bioconjugation : React with amine- or hydroxyl-bearing biomolecules (e.g., peptides, sugars) to form stable amide/ester bonds. For example, conjugate to antibody fragments for site-specific drug delivery .

- Prodrug Design : Acylate hydroxyl groups in prodrug candidates to enhance lipophilicity, followed by enzymatic cleavage in vivo .

- Polymer Functionalization : Graft onto PEG or PLGA nanoparticles via surface-bound nucleophiles for controlled release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.